N'-cyclopropyl-N-(pyridin-4-ylmethyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-cyclopropyl-N-(pyridin-4-ylmethyl)oxamide is a useful research compound. Its molecular formula is C11H13N3O2 and its molecular weight is 219.244. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Stereodivergent Methodology for Complex Pyrrolidines : An intramolecular reaction methodology showcases the diastereoselective formation of substituted pyrrolo-isoxazolidines, which serve as precursors for highly substituted homochiral pyrrolidines, through a simple reversal of catalyst and substrate addition order (S. K. Jackson et al., 2008).
Crystal Structure Analysis : Studies on the crystal structure and Hirshfeld surface analysis of N-(pyridin-2-ylmethyl)benzamide derivatives reveal differences in the orientation of pyridine and benzene rings, providing insight into molecular interactions and stability (G. Artheswari et al., 2019).
Anticancer and Antidepressant Activity
Anticancer and α-Glucosidase Inhibitory Activities : Research on the synthesis of Pyridine-Dicarboxamide-Cyclohexanone derivatives reveals promising anticancer activities against various cancer cell lines and significant α-glucosidase inhibitory activity, supported by molecular docking studies (A. Al-Majid et al., 2019).
Antidepressant and Nootropic Agents : Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone have been synthesized and evaluated for their potential as antidepressant and nootropic agents, showing dose-dependent activities (Asha B. Thomas et al., 2016).
Photophysical Properties
Photophysical Properties of 2-Azaindolizines : Iodine-mediated oxidative desulfurization promoted cyclization of N-2-pyridylmethyl thioamides facilitates the preparation of fluorescent 2-azaindolizines and their sulfur-bridged dimers, highlighting a method for creating diverse fluorescent compounds (F. Shibahara et al., 2006).
Advanced Material Synthesis
Polyamide Synthesis with Enhanced Thermal Stability : New aromatic polyamides containing n-alkylphenylimide units demonstrate enhanced thermal stability and solubility, potentially useful for materials engineering and development (K. Choi & J. Jung, 2004).
Mechanism of Action
Target of Action
The primary target of N-cyclopropyl-N’-[(pyridin-4-yl)methyl]ethanediamide is Corticosteroid 11-beta-dehydrogenase isozyme 1 . This enzyme plays a crucial role in the conversion of cortisol to the inactive metabolite cortisone, and the reverse reaction .
Mode of Action
It is known to interact with its target, corticosteroid 11-beta-dehydrogenase isozyme 1 . The interaction details and the resulting changes are yet to be elucidated.
Pharmacokinetics
Information about its bioavailability, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance is currently unavailable .
Properties
IUPAC Name |
N'-cyclopropyl-N-(pyridin-4-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c15-10(11(16)14-9-1-2-9)13-7-8-3-5-12-6-4-8/h3-6,9H,1-2,7H2,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWMTSORGOOQPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24808645 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.